molecular formula C14H18N2O6S B2379794 N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-nitrobenzenesulfonamide CAS No. 899734-07-7

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-nitrobenzenesulfonamide

Cat. No. B2379794
CAS RN: 899734-07-7
M. Wt: 342.37
InChI Key: VVCKKVOCJNPMLA-UHFFFAOYSA-N
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Description

Synthesis Analysis

A new synthetic method to obtain functionally substituted 1,4,2-dioxazoles from vinyl aryl ethers and hydroxamic acids was proposed. The target heterocycles were formed under mild conditions in good yields. It was shown that ring closure occurs via the formation of aroxy (methyl) arylhydroxamates as intermediates .

Scientific Research Applications

Synthesis and Characterization in Chemistry

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-nitrobenzenesulfonamide is involved in the synthesis and characterization of various chemical compounds. For example, Canpolat and Kaya (2004) explored its use in preparing vic-dioxime ligands containing different heteroatoms (N,O), forming metal complexes with elements like Co, Ni, Cu, and Zn (Canpolat & Kaya, 2004).

Bacterial Biofilm Inhibition and Cytotoxicity

Abbasi et al. (2020) synthesized derivatives of this compound for bacterial biofilm inhibition and cytotoxicity assessment. Their results indicated that some synthesized molecules displayed inhibitory action against biofilms of bacterial strains like Escherichia coli and Bacillus subtilis, as well as mild cytotoxicity (Abbasi et al., 2020).

Development of Hypoxic Cell Selective Cytotoxic Agents

Saari et al. (1991) worked on developing nitrobenzenesulfonamides, including this compound, as hypoxic cell selective cytotoxic agents. They aimed to target hypoxic tumor cells, exploring the compound's efficacy in vitro and in vivo (Saari et al., 1991).

Synthesis of Spiromorpholinotetrahydropyran Derivatives

Reddy et al. (2014) reported the synthesis of spiromorpholinotetrahydropyran derivatives using this compound. This research highlighted the potential of the compound in creating novel chemical structures (Reddy et al., 2014).

Synthesis of Antibacterial Agents

Abbasi et al. (2016) synthesized N-substituted sulfonamides with a benzodioxane moiety, including this compound, to explore their antibacterial potential. These compounds showed potent therapeutic potential against various bacterial strains (Abbasi et al., 2016).

properties

IUPAC Name

N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-4-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O6S/c17-16(18)11-3-5-13(6-4-11)23(19,20)15-9-12-10-21-14(22-12)7-1-2-8-14/h3-6,12,15H,1-2,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVCKKVOCJNPMLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)OCC(O2)CNS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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